Ethyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFGWPKJUGCATF-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)Cl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2, Array | |
| Record name | ETHYL CHLOROFORMATE | |
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| Record name | ETHYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID1027186 | |
| Record name | Ethyl chloroformate | |
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Molecular Weight |
108.52 g/mol | |
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Physical Description |
Ethyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 66 °F. Very toxic by inhalation. Corrosive to metals and tissue. Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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| Record name | Carbonochloridic acid, ethyl ester | |
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Boiling Point |
201 °F at 760 mmHg (USCG, 1999), 95 °C @ 760 MM HG, 95 °C | |
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Flash Point |
61 °F (USCG, 1999), 16 °C, 61 °F (16 °C) (CLOSED CUP), 16 °C c.c. | |
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Solubility |
PRACTICALLY INSOL & GRADUALLY DECOMP IN WATER, MISCIBLE WITH ALC, BENZENE, CHLOROFORM, ETHER, Solubility in water: reaction | |
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Density |
1.135 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1403 @ 20 °C/4 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
3.7 (AIR= 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
22.4 [mmHg], 22.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.5 | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates | |
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Color/Form |
WATER-WHITE LIQUID | |
CAS No. |
541-41-3 | |
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| Record name | Carbonochloridic acid, ethyl ester | |
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Melting Point |
-114 °F (USCG, 1999), -80.6 °C | |
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Synthetic Methodologies and Production Dynamics of Ethyl Chloroformate
Advanced Synthesis Routes for Ethyl Chloroformate
The synthesis of this compound is fundamentally achieved through the reaction of phosgene (B1210022) with ethanol (B145695). wikipedia.org Over time, both industrial and laboratory-scale methods have been refined to optimize yield and product quality.
Modern Industrial Production Processes of this compound
The industrial synthesis of this compound traditionally involves the esterification reaction between anhydrous ethanol and phosgene. procurementresource.comgoogle.com In conventional processes, a 5-20% excess of phosgene is typically used to drive the reaction towards a higher yield, after which the crude product undergoes purification steps including impurity removal, dewatering, and fractional distillation. google.com
Modern advancements have introduced more efficient and controlled production routes:
Gas-Phase Reaction: An innovative method utilizes ethanol steam instead of liquid ethanol to react with phosgene. google.com This gas-phase reaction increases the contact surface area between reactants, enabling a more complete reaction with a near-stoichiometric molar ratio of ethanol to phosgene (1:1.00-1.05). google.com This approach significantly reduces the required amount of highly toxic phosgene, minimizes side reactions, and improves the final product's purity. google.com The process is often carried out continuously in a tower reactor under negative pressure (-90 kPa to -5 kPa) and at temperatures between 30°C and 80°C. google.com
Atomized Alcohol Process: Another advanced, continuous flow method involves atomizing liquid ethanol into a stream of gaseous phosgene. google.com The reaction occurs almost instantaneously within the resulting "fog phase." google.com This technique leverages the exothermic heat of reaction to create isothermal conditions, which enhances the reaction rate and shifts the equilibrium towards the formation of this compound, thereby increasing the yield (up to 92% based on ethanol) and reducing the formation of byproducts like diethyl carbonate. google.com
These continuous processes represent a significant improvement over older, large-volume batch methods, offering better control, higher efficiency, and enhanced safety. google.comdrreddys.com
Laboratory-Scale Synthetic Techniques for this compound
On a laboratory scale, the synthesis of this compound follows the same fundamental chemistry as industrial production but with specific considerations for batch operations. A typical procedure involves cooling absolute ethanol in a flask equipped with a reflux condenser and a gas inlet tube. prepchem.com Gaseous phosgene is then bubbled through the cooled ethanol. prepchem.com
Key parameters for laboratory synthesis include:
Temperature Control: The reaction temperature must be maintained at a low level, typically below 10°C, to minimize the formation of diethyl carbonate as a significant byproduct. prepchem.com
Molar Ratio: A slight molar excess of phosgene (e.g., 1.1 moles of phosgene per mole of ethanol) is used to ensure the complete conversion of the alcohol. prepchem.com
Workup and Purification: After the reaction is complete, the mixture is typically washed with ice water to remove unreacted alcohol and the hydrochloric acid byproduct. prepchem.com The organic layer containing the this compound is then dried using an agent like anhydrous calcium chloride and purified via distillation to yield the final product. prepchem.com This method can achieve high yields, often around 90%. prepchem.com
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Modern Industrial (Gas-Phase) | Modern Industrial (Atomized) | Traditional Laboratory |
|---|---|---|---|
| Reactants | Ethanol (steam), Phosgene (gas) google.com | Ethanol (atomized liquid), Phosgene (gas) google.com | Absolute Ethanol (liquid), Phosgene (gas) prepchem.com |
| Molar Ratio (Ethanol:Phosgene) | 1 : 1.00-1.05 google.com | 1 : ~2.1 (Example ratio) google.com | 1 : 1.1 prepchem.com |
| Temperature | 30°C to 80°C google.com | ~120°C (Isothermal) google.com | < 10°C prepchem.com |
| Pressure | Negative Pressure (-90 to -5 kPa) google.com | Not specified, utilizes phosgene vapor pressure google.com | Atmospheric |
| Process Type | Continuous google.com | Continuous google.com | Batch prepchem.com |
| Typical Yield | High (Purity emphasized) google.com | ~92% (based on ethanol) google.com | ~90% prepchem.com |
| Key Features | Reduced phosgene use, high purity, fewer side reactions. google.com | Instantaneous reaction, isothermal conditions, reduced byproducts. google.com | Strict temperature control required to limit diethyl carbonate formation. prepchem.com |
Green Chemistry Innovations in this compound Synthesis
Driven by the high toxicity of phosgene and the desire for more sustainable chemical manufacturing, significant research has focused on developing greener synthetic routes for this compound. These innovations aim to reduce waste, improve energy efficiency, and utilize less hazardous materials.
Catalytic Processes for Reduced Waste
While the reaction of ethanol and phosgene does not strictly require a catalyst, catalytic approaches are being explored to improve efficiency and minimize waste. The use of a "naked chloride" catalyst, such as hexabutylguanidinium chloride, has been shown to be effective in the decomposition of chlorinated byproducts like dichloromthis compound, leading to a purer final product in the synthesis of related compounds. proquest.com For the synthesis of other chloroformates, such as aryl chloroformates, quaternary ammonium (B1175870) catalysts have been employed to facilitate the reaction and produce volatile byproducts that are easily separated, thus simplifying purification and reducing waste streams. google.com
Energy-Efficient Reaction Pathways
Energy efficiency is a cornerstone of green chemistry, and new process designs for this compound synthesis reflect this principle.
Continuous Flow Reactors: The shift from batch to continuous flow manufacturing is a key advancement. drreddys.com Continuous processes, such as the gas-phase and atomized alcohol methods, offer better heat management, reduce reaction times, and are generally more energy-efficient than traditional batch production. google.comgoogle.com
In-Situ Phosgene Generation: Using a flow reactor with triphosgene (B27547) as a phosgene substitute allows for the safe, in situ generation of phosgene, which is immediately consumed in the reaction with the alcohol. This method enhances safety and process control, which are integral to efficient and intensified manufacturing.
Photo-on-Demand Synthesis: A novel pathway involves the photo-oxidation of chloroform (B151607). When an alcohol is dissolved in chloroform and exposed to UV light while oxygen is bubbled through, the corresponding chloroformate is generated on demand, offering a potentially energy-efficient route at ambient temperatures. kobe-u.ac.jp
Exploration of Environmentally Benign Precursors
The most significant green innovation in chloroformate synthesis is the replacement of highly toxic phosgene gas with safer alternatives. kobe-u.ac.jp
Triphosgene: Bis(trichloromethyl) carbonate, commonly known as triphosgene, is a stable, crystalline solid that serves as a much safer phosgene equivalent. researchgate.netgoogle.com It can be handled more easily than gaseous phosgene and is used to generate phosgene in situ for reaction with alcohols. researchgate.net Processes have been developed that use triphosgene in the presence of a catalyst and a base to produce various alkyl and aryl chloroformates in high yields, successfully avoiding the direct handling of phosgene. google.com
Chloroform: As mentioned, chloroform itself can serve as a precursor. The photo-on-demand synthesis uses chloroform as both the solvent and the carbon source for the carbonyl chloride group, completely circumventing the need for phosgene or its solid derivatives. kobe-u.ac.jp
Table 2: Green Chemistry Approaches to Chloroformate Synthesis
| Innovation | Precursor(s) | Method/Catalyst | Key Advantages |
|---|---|---|---|
| Phosgene Replacement | Triphosgene, Alcohol google.com | Use of a solid, stable phosgene equivalent with a catalyst (e.g., DMF) and a base (e.g., Na₂CO₃). google.com | Avoids direct handling of highly toxic phosgene gas; improved safety and handling. google.com |
| Photo-on-Demand Synthesis | Chloroform, Alcohol, Oxygen kobe-u.ac.jp | UV light-induced oxidation of chloroform in the presence of an alcohol. kobe-u.ac.jp | Eliminates the need for phosgene or its derivatives; generates reagent on demand. kobe-u.ac.jp |
| Energy-Efficient Process | Ethanol (atomized), Phosgene google.com | Continuous flow reaction in a "fog phase". google.com | Utilizes exothermic heat of reaction, reducing external energy needs and improving yield. google.com |
| Waste Reduction | Ethanol (steam), Phosgene google.com | Gas-phase continuous reaction. google.com | Allows for near-stoichiometric reactant ratios, reducing excess reagent waste and side reactions. google.com |
Atom Economy and Mass-Based Metrics in this compound Syntheses
The evaluation of synthetic pathways for this compound through the lens of green chemistry principles necessitates a quantitative assessment of their efficiency. Atom economy and other mass-based metrics provide a framework for understanding the resource utilization and potential environmental impact of different production methods.
The predominant industrial synthesis of this compound involves the reaction of ethanol with phosgene. google.commultichemindia.com The chemical equation for this esterification reaction is:
C₂H₅OH + COCl₂ → ClCOOC₂H₅ + HCl
This reaction, while effective, generates hydrogen chloride (HCl) as a significant by-product. The concept of atom economy, which measures the proportion of reactant atoms incorporated into the desired product, is a critical first step in evaluating the efficiency of this process. scranton.edu An ideal reaction, or one with 100% atom economy, incorporates all reactant atoms into the final product, generating no by-products. youtube.com
The theoretical atom economy for the synthesis of this compound from ethanol and phosgene is calculated by dividing the molecular weight of the desired product (this compound) by the sum of the molecular weights of all reactants.
Table 1: Theoretical Atom Economy Calculation for this compound Synthesis
| Component | Chemical Formula | Molar Mass ( g/mol ) | Role |
| This compound | ClCOOC₂H₅ | 108.52 | Desired Product |
| Ethanol | C₂H₅OH | 46.07 | Reactant |
| Phosgene | COCl₂ | 98.92 | Reactant |
| Atom Economy | 74.85% | Metric |
Calculation: [108.52 / (46.07 + 98.92)] x 100% = 74.85%
The calculated atom economy of approximately 74.85% indicates that, even under perfect stoichiometric conditions with 100% yield, over 25% of the initial reactant mass is converted into the hydrogen chloride by-product. Substitution and elimination reactions inherently have atom economies of less than 100%, as they always generate by-products. youtube.com
Beyond the theoretical atom economy, other mass-based metrics offer a more comprehensive view of the process efficiency by considering waste generated from all sources, including reagents, solvents, and purification steps. Two such metrics are the Environmental Factor (E-Factor) and Process Mass Intensity (PMI).
E-Factor : Defined as the total mass of waste produced divided by the mass of the desired product. A lower E-Factor signifies less waste and a more environmentally benign process.
Process Mass Intensity (PMI) : Defined as the total mass of all materials (reactants, solvents, workup chemicals, etc.) used in a process divided by the mass of the final product. The ideal PMI is 1, which would mean only the mass of the reactants is used and all of it is converted to the product.
In industrial practice, the synthesis of this compound often deviates from the ideal stoichiometry, which impacts these metrics. To drive the reaction to completion and achieve high yields, an excess of phosgene is commonly used, sometimes 5-20% more than the theoretical amount. google.com This excess phosgene must be handled and removed, contributing to the waste stream. Furthermore, side reactions can occur, particularly at higher temperatures, leading to the formation of by-products like diethyl carbonate. prepchem.com Post-reaction purification steps, such as washing with water and drying with agents like calcium chloride, also add to the total mass of materials used and the waste generated. prepchem.com
Table 2: Mass-Based Green Chemistry Metrics for this compound Synthesis
| Metric | Formula | Theoretical Value (Ideal Reaction) | Practical Considerations |
| Atom Economy | (Mass of Product / Mass of Reactants) x 100 | 74.85% | A fundamental characteristic of the reaction chemistry. |
| E-Factor | Mass of Waste / Mass of Product | 0.34 | Increases significantly with excess reagents, side products, solvent losses, and purification waste. |
| Process Mass Intensity (PMI) | Total Mass In / Mass of Product | 1.34 | Rises well above the theoretical minimum due to the use of excess phosgene, solvents, and other processing aids. |
Theoretical values are calculated assuming a 1:1 molar ratio of reactants and 100% conversion to products.
These metrics highlight that while the synthesis of this compound is a well-established industrial process, its inherent chemistry results in a significant portion of reactant mass being converted to a by-product. The practical realities of manufacturing, including the use of excess toxic reagents and the necessity of purification steps, further increase the process's environmental footprint as measured by E-Factor and PMI.
Reactivity and Mechanistic Investigations of Ethyl Chloroformate
Fundamental Reaction Pathways of Ethyl Chloroformate
This compound (ClCO₂CH₂CH₃) is a versatile reagent in organic synthesis, primarily utilized for introducing an ethoxycarbonyl group. wikipedia.org Its reactivity is dominated by the presence of a good leaving group (chloride) attached to a carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for a range of transformations, including the formation of esters, carbamates, and carbonates. wikipedia.orgwikipedia.org
Nucleophilic Substitution Mechanisms Involving this compound
The reaction of this compound with nucleophiles is a cornerstone of its chemical utility. These reactions generally proceed via a nucleophilic acyl substitution mechanism. Studies on the reaction of this compound with substituted anilines in anhydrous acetone (B3395972) have provided significant insight into this process. The reaction to form urethanes (carbamates) was found to follow second-order kinetics, being first order in both this compound and the aromatic amine. rsc.org
Kinetic studies, including the analysis of activation parameters (enthalpy ΔH‡ and entropy ΔS‡ of activation), suggest a two-step addition-elimination mechanism. rsc.orgrsc.org The relatively large negative values for the entropy of activation (ΔS‡ ranging from -20 to -49 cal mol⁻¹ K⁻¹) are consistent with a structured, associative transition state, which is characteristic of this mechanism. rsc.org
The rate-determining step of the reaction depends on the nature of the substituent on the aniline (B41778) nucleophile. rsc.org
For anilines with electron-withdrawing substituents, the nucleophilic attack of the amine on the carbonyl carbon is the slow, rate-determining step. rsc.org
For aniline itself and anilines bearing electron-releasing substituents, the elimination of the chloride ion from the tetrahedral intermediate becomes rate-determining. rsc.org
This mechanistic pathway is further supported by studies on the aminolysis and methanolysis of similar phenyl chloroformates, which also point towards a concerted (associative Sₙ2-like) or stepwise displacement mechanism with a highly associative transition state. rsc.org
| Reactant | Nucleophile | Proposed Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Substituted Anilines | Two-step addition-elimination | Rate-determining step depends on aniline substituent (nucleophilic attack for electron-withdrawing groups, chloride elimination for electron-releasing groups). | rsc.org |
| Phenyl Chloroformates | Anilines / Methanol (B129727) | Associative SN2 / Concerted Displacement | Transition state is strongly associative with significant bond formation and little bond breaking. | rsc.org |
Esterification Reaction Mechanisms Mediated by this compound
This compound is a key reagent for the esterification of carboxylic acids, a transformation that can be performed even in aqueous media. researchgate.netacs.org The reaction is particularly effective for creating various alkyl esters and is widely used in analytical chemistry for the derivatization of compounds like fatty acids and amino acids to make them more volatile for gas chromatography. wikipedia.orgresearchgate.nettue.nl
When esterification is carried out using an alkyl chloroformate in the presence of pyridine (B92270), the mechanism proceeds through the formation of an N-acylpyridinium intermediate. acs.orgnih.gov This intermediate is formed by the reaction of pyridine with the chloroformate. researchgate.net Although the detailed mechanism was not fully understood for some time, recent investigations have elucidated that the reaction involves the continuous formation of this N-acylpyridinium intermediate, which then decomposes through several pathways to yield the final ester product. acs.orgnih.gov The presence of pyridine is crucial as it not only acts as a catalyst but also neutralizes the hydrochloric acid generated during the reaction. researchgate.netidosi.org The addition of Grignard reagents to 1-acylpyridinium salts can lead to mixtures of C2- and C4-substituted dihydropyridines, demonstrating the reactivity of this intermediate. scripps.edu
A widely employed strategy for activating a carboxylic acid group involves its conversion into a mixed carboxylic-carbonic acid anhydride (B1165640). researchgate.nethighfine.com This is achieved by reacting the carboxylic acid with this compound in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA) or N-methylmorpholine. researchgate.netgoogle.com
The reaction involves the deprotonation of the carboxylic acid by the base, followed by the nucleophilic attack of the resulting carboxylate anion on the this compound. This displaces the chloride ion and forms the mixed anhydride intermediate. researchgate.netgoogle.com This activated intermediate is generally not isolated and is highly electrophilic at the carboxylic carbonyl carbon. researchgate.nethighfine.com Subsequent reaction with a nucleophile, such as an alcohol or an amine, leads to the formation of the desired ester or amide, with the release of carbon dioxide and ethanol (B145695). wikipedia.org This method is particularly valuable in peptide synthesis, where the mixed anhydride formed with isobutyl chloroformate often gives higher yields. highfine.com The use of these mixed anhydrides is advantageous because the nucleophile preferentially attacks the more electrophilic carboxylic carbonyl group. highfine.com
Carbamate (B1207046) Formation with this compound and Amines
This compound reacts readily with primary and secondary amines to form ethyl carbamates, also known as urethanes. wikipedia.orgwikipedia.org This reaction is a fundamental method for introducing the ethyl carbamate protecting group in organic synthesis. wikipedia.org The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the this compound, leading to the displacement of the chloride ion. rsc.orgrsc.org
The reaction is typically carried out in the presence of a base, such as pyridine or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. idosi.orgorgsyn.org For example, O-Ethyl-N-phenyl carbamate can be synthesized by reacting this compound with aniline in the presence of pyridine. idosi.org Similarly, ethyl N-methylcarbamate is prepared in high yield by reacting aqueous methylamine (B109427) with this compound, with sodium hydroxide added to capture the HCl. orgsyn.org The kinetics of this reaction with aromatic amines in acetone have been shown to follow a two-step addition-elimination mechanism. rsc.orgrsc.org
| Amine Reactant | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Methylamine (aqueous) | Sodium Hydroxide / Ether | Ethyl N-methylcarbamate | 88-90% | orgsyn.org |
| Aniline | Pyridine / Carbon Tetrachloride | O-Ethyl-N-phenyl carbamate | Not specified | idosi.org |
| Substituted Anilines | Anhydrous Acetone | Substituted Urethanes | Kinetics Studied | rsc.orgrsc.org |
Formation of Carbonate Esters from Alcohols and this compound
This compound reacts with alcohols in the presence of a base to form mixed or symmetrical carbonate esters. wikipedia.orgwikipedia.org The reaction mechanism is a nucleophilic acyl substitution where the alcohol attacks the carbonyl carbon of the chloroformate, and the base, often pyridine, scavenges the resulting HCl. wikipedia.orggoogle.com This method is a high-yielding process for producing dialkyl or diaryl carbonates. wikipedia.orggoogle.com For example, reacting an alcohol or diol with this compound in the presence of pyridine can produce various mixed carbonic acid diesters. google.com While this reaction is effective, it is noted that keeping the temperature low during the synthesis of this compound itself (from ethanol and phosgene) is crucial to minimize the formation of the diethyl carbonate byproduct. prepchem.com
The general reaction is as follows: ROH + ClCO₂Et + Base → ROCO₂Et + Base·HCl wikipedia.org
This reaction pathway is a fundamental application of chloroformates in organic synthesis, allowing for the creation of the carbonate functional group linking two organic substituents. wikipedia.org
Thermal Decomposition and Gas-Phase Elimination Kinetics of Ethyl Chloroformateresearchgate.net
The thermal decomposition of this compound in the gas phase primarily yields ethylene (B1197577), hydrogen chloride, and carbon dioxide. tandfonline.compublish.csiro.au Early investigations into the kinetics of this decomposition reported conflicting results. publish.csiro.au However, more detailed studies have clarified the reaction pathways. For instance, the elimination of ethylene from this compound at temperatures between 286-353°C was found to be a homogeneous and molecular reaction. researchgate.netscispace.com
The gas-phase elimination of hydrogen chloride from this compound has been proposed to occur through two possible mechanisms: a one-step concerted process or a stepwise mechanism. tandfonline.comusfq.edu.ecresearchgate.net Both pathways can proceed through a six-membered cyclic transition state, which makes experimental distinction challenging. tandfonline.comusfq.edu.ecresearchgate.net
The concerted mechanism involves a single transition state leading directly to the formation of ethylene, HCl, and CO2. In contrast, the stepwise mechanism involves the formation of an unstable intermediate, chloroformic acid (ClCOOH), which then rapidly decomposes into HCl and CO2. tandfonline.comusfq.edu.ecresearchgate.net While some experimental studies have suggested a homogeneous molecular reaction consistent with a concerted pathway for ethylene formation researchgate.netscispace.com, theoretical calculations using density functional theory (DFT) have indicated that the stepwise mechanism, involving the chloroformic acid intermediate, is energetically favored over the one-step concerted elimination for this compound and other alkyl chloroformates. tandfonline.comusfq.edu.ecresearchgate.net
The potential role of a chloroformic acid (ClCOOH) intermediate is a key feature of the stepwise decomposition mechanism. tandfonline.comusfq.edu.ecresearchgate.net Theoretical studies support the formation of this unstable intermediate, which quickly breaks down into the final products of hydrogen chloride and carbon dioxide. tandfonline.comusfq.edu.ecresearchgate.net These computational models suggest that the energy barrier for the stepwise pathway via chloroformic acid is lower than that for the direct concerted elimination, making it the more probable reaction route. tandfonline.comusfq.edu.ec
Kinetic Studies on this compound Reactions
The solvolysis of this compound, where the solvent acts as the nucleophile, is significantly influenced by the properties of the solvent. researchgate.netnih.gov The extended Grunwald-Winstein equation, log(k/k₀) = lN + mY, is used to analyze these solvent effects, where 'l' represents the sensitivity to solvent nucleophilicity (N) and 'm' represents the sensitivity to solvent ionizing power (Y). researchgate.netnih.gov
Kinetic studies on the solvolysis of this compound in various aqueous-organic mixtures reveal the existence of two competing reaction pathways: an addition-elimination mechanism and an ionization mechanism. researchgate.netmdpi.com In most solvents, the reaction is dominated by the bimolecular addition-elimination pathway, characterized by a high sensitivity to solvent nucleophilicity (l ≈ 1.56) and a moderate sensitivity to ionizing power (m ≈ 0.55). researchgate.netnih.gov However, in highly ionizing and weakly nucleophilic solvents, such as those containing fluoroalcohols, the mechanism shifts towards a unimolecular ionization pathway. researchgate.netmdpi.com This is supported by the activation parameters, where large negative entropies of activation are consistent with a bimolecular mechanism involving an ordered transition state. rsc.org
Table 1: Grunwald-Winstein Parameters for this compound Solvolysis
This table shows the sensitivity parameters 'l' (to solvent nucleophilicity) and 'm' (to solvent ionizing power) for the two dominant reaction pathways in the solvolysis of this compound.
| Reaction Pathway | Sensitivity to Solvent Nucleophilicity (l) | Sensitivity to Solvent Ionizing Power (m) | Dominant Solvents |
|---|---|---|---|
| Addition-Elimination | 1.56 | 0.55 | Most aqueous binary mixtures (e.g., with ethanol, acetone) |
| Ionization | 0.69 | 0.82 | Highly ionizing, low nucleophilicity solvents (e.g., aqueous fluoroalcohols) |
Data derived from studies applying the extended Grunwald-Winstein equation. researchgate.netnih.gov
The reaction of this compound with nucleophiles, such as amines, is fundamental to its use in forming carbamates. rsc.orgwikipedia.org Kinetic studies of the reaction with substituted anilines in acetone have determined the second-order rate constants and activation parameters. rsc.org These studies indicate a two-step addition-elimination mechanism. rsc.org
The rate-determining step was found to depend on the electronic nature of the substituent on the aniline. rsc.org For anilines with electron-withdrawing groups, the initial nucleophilic attack is the slower step. rsc.org Conversely, for aniline itself and derivatives with electron-releasing groups, the elimination of the chloride ion from the tetrahedral intermediate becomes rate-determining. rsc.org Similarly, studies with substituted pyridines and mthis compound show a curved Brønsted plot, also suggesting a change in the rate-determining step from the breakdown to the formation of a tetrahedral intermediate as the nucleophile's reactivity increases. rsc.org
Table 2: Second-Order Rate Constants for Reaction of this compound with Substituted Anilines in Acetone
This table presents kinetic data for the reaction between this compound and various meta- and para-substituted anilines, illustrating the effect of substituents on the reaction rate.
| Aniline Substituent | Temperature (°C) | k₂ (x 10⁻³ L mol⁻¹ s⁻¹) | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |
|---|---|---|---|---|
| p-OCH₃ | 20 | 17.6 | 6.5 | -49 |
| p-CH₃ | 20 | 6.55 | 7.7 | -46 |
| H | 30 | 1.76 | 9.7 | -43 |
| p-Cl | 45 | 0.55 | 14.0 | -34 |
| m-NO₂ | 45 | 0.043 | 17.6 | -28 |
Data from a kinetic study by Ostrogovich, G. et al. rsc.org
The structure of the alkyl or aryl group in a chloroformate ester significantly impacts its reactivity. nih.govnih.gov For simple alkyl chloroformates, the rate of hydrolysis in water at a given temperature follows the order: mthis compound > this compound ≈ n-propyl chloroformate < isopropyl chloroformate. nih.gov This trend reflects a shift in the reaction mechanism. nih.gov
Methyl and ethyl chloroformates react via a bimolecular pathway, as indicated by their similar and highly negative entropies of activation and solvent isotope effects. nih.gov The faster rate for methyl compared to ethyl is typical for bimolecular reactions where steric hindrance is a factor. In contrast, isopropyl chloroformate shows a considerably more positive entropy of activation and a lower solvent isotope effect, which points to a change towards a more unimolecular (ionization) mechanism. nih.gov The solvolysis of phenyl chloroformate, which is highly sensitive to solvent nucleophilicity (l = 1.66) and moderately sensitive to ionizing power (m = 0.56), serves as a benchmark for the addition-elimination mechanism. mdpi.com
Table 3: Comparison of Hydrolysis Rates and Kinetic Parameters for Chloroformate Esters
This table compares the relative rates and kinetic isotope effects for the hydrolysis of different chloroformate esters, highlighting the influence of the ester group on the reaction mechanism.
| Chloroformate Ester | Relative Rate of Hydrolysis in Water | Solvent Isotope Effect (kH₂O / kD₂O) | Proposed Dominant Mechanism |
|---|---|---|---|
| Mthis compound | Faster | 1.89 | Bimolecular (Addition-Elimination) |
| This compound | Reference | 1.82 | Bimolecular (Addition-Elimination) |
| Isopropyl Chloroformate | Faster | 1.25 | Unimolecular (Ionization) |
| Phenyl Chloroformate | - | 1.79 | Bimolecular (Addition-Elimination) |
Data compiled from kinetic studies on chloroformate solvolysis. nih.govmdpi.com
Stereochemical Aspects of this compound Reactions
The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility, particularly when the substrate contains one or more chiral centers. The fate of a stereocenter—whether it is retained, inverted, or racemized—depends heavily on the reaction mechanism, the nature of the substrate, and the reaction conditions.
A significant application of this compound where stereochemistry is paramount is in the activation of N-protected α-amino acids for the synthesis of amides and peptides. Research has demonstrated that when N-protected amino acids are treated with this compound and a base like triethylamine at low temperatures, they form a mixed carbonic carboxylic anhydride intermediate. Subsequent reaction of this intermediate with an amine or ammonia (B1221849) to form an amide can proceed with a high degree of stereochemical fidelity.
Detailed investigations have shown that maintaining a low reaction temperature is crucial to prevent racemization. For instance, in the preparation of primary amides from various N-protected α-amino acids, activating the carboxylic acid with this compound and triethylamine at -15 °C, followed by reaction with ammonium (B1175870) chloride, results in the corresponding primary amides with excellent preservation of stereochemical integrity. researchgate.net The enantiomeric excess (% ee) for the products in these reactions is consistently reported as greater than 99%, indicating that the reaction pathway effectively avoids processes that would lead to racemization of the chiral α-carbon. researchgate.net This high level of stereocontrol is attributed to the mild conditions under which the mixed anhydride is formed and reacts, minimizing the formation of oxazolone (B7731731) intermediates which are prone to racemization. tandfonline.com
The table below presents research findings on the synthesis of primary amides from N-protected L-amino acids using this compound, highlighting the high yields and excellent retention of stereochemistry achieved under optimized, mild conditions. researchgate.net
Table 1: Synthesis of Primary Amides from N-Protected L-Amino Acids via this compound Activation
| N-Protected Amino Acid | Product (Primary Amide) | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Cbz-L-Phe | Cbz-L-Phe-NH₂ | 92 | >99 |
| Fmoc-L-Phe | Fmoc-L-Phe-NH₂ | 87 | >99 |
| Boc-L-Phe | Boc-L-Phe-NH₂ | 90 | >99 |
| Cbz-L-Ala | Cbz-L-Ala-NH₂ | 91 | >99 |
| Cbz-L-Val | Cbz-L-Val-NH₂ | 96 | >99 |
| Cbz-L-Met | Cbz-L-Met-NH₂ | 90 | >99 |
| Cbz-L-Gln | Cbz-L-Gln-NH₂ | 69 | >99 |
Data sourced from Noguchi et al., 2013. researchgate.net
This compound also serves as a crucial derivatizing agent for the stereochemical analysis of chiral compounds. In this application, it reacts with enantiomeric molecules, such as amino acids or chiral amines, to form diastereomeric carbamate derivatives. nih.gov Since diastereomers possess different physical properties, they can be separated using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). This allows for the quantification of the individual enantiomers in the original mixture. taylorfrancis.comnih.gov
The stereochemical outcome is also a consideration in the von Braun reaction, where tertiary amines are cleaved using reagents like this compound. The reaction proceeds through a quaternary ammonium salt intermediate, which then fragments. The regioselectivity of cleavage of different N-substituents is influenced by factors such as solvent polarity and temperature, and the stereochemistry at a chiral nitrogen or on a chiral substituent can be affected depending on the specific mechanism of fragmentation. nii.ac.jp
Advanced Applications of Ethyl Chloroformate in Organic Synthesis
Role of Ethyl Chloroformate in Pharmaceutical Synthesis
The pharmaceutical industry is a major consumer of this compound, where it functions as a key building block and intermediate in the synthesis of various medicinal compounds. hashnode.devbasf.comnih.gov The U.S. Environmental Protection Agency (EPA) identifies "Pharmaceutical and Medicine Manufacturing" as a principal industry processing sector for this chemical. nih.gov Its primary function is in the formation of carbamate (B1207046) and carbonate groups within drug molecules and as a protecting agent for amine groups during complex peptide and prodrug synthesis. multichemindia.com
Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates Using this compound
This compound is instrumental in synthesizing a wide array of active pharmaceutical ingredients (APIs) and their precursors. It facilitates several key chemical transformations necessary for building complex drug molecules. For instance, it is used to convert carboxylic acids into carboxylic acid anhydrides, transform tertiary amines into secondary amines, and convert amides into nitriles. nih.govsanjaychemindia.com These reactions are fundamental steps in the production of many pharmaceuticals.
Furthermore, the chlorination of this compound yields 1-chlorothis compound and 2-chlorothis compound, which are themselves valuable intermediates in the synthesis of various pharmaceuticals. google.com The reagent is also widely employed for derivatization, a process that modifies a chemical's structure to make it suitable for analysis or to enhance its properties. This is critical during the development and quality control stages of drug manufacturing. rxchemicals.comsigmaaldrich.com
Table 1: Research Findings on this compound in API Synthesis and Analysis
| Application | Description | Research Finding |
|---|---|---|
| Amide Synthesis | Preparation of primary amides from carboxylic acids. | A method utilizing this compound with triethylamine (B128534) and ammonium (B1175870) chloride provides an efficient pathway to synthesize primary amides under mild conditions. researchgate.net |
| Intermediate Synthesis | Creation of precursors for more complex APIs. | It reacts with ethyl xanthate to produce diethyl xanthogen formate, an intermediate used in the production of modified penicillins. nih.gov |
| Derivatization for Analysis | Modifying APIs for analytical testing. | Used as a derivatization reagent to investigate the stereochemical conversion of chiral non-steroidal anti-inflammatory drugs (NSAIDs) during analysis. rxchemicals.comsigmaaldrich.com |
| Derivatization for Extraction | Aiding in the extraction and measurement of biomolecules. | Employed in the derivatization of l-methionine (B1676389) in human plasma for sensitive determination using gas chromatography-mass spectrometry (GC-MS). researchgate.net |
This compound in Antibiotic and Antiviral Drug Synthesis
The application of this compound extends to the production of antimicrobial drugs. It is a documented reagent in the synthesis of modified penicillins, a class of antibiotics crucial for treating bacterial infections. nih.govsanjaychemindia.com Specifically, it is used in the manufacturing pathway of antibiotics like binotal. nih.gov
In the realm of antiviral drug development, chloroformates as a chemical class are important synthetic tools. nih.gov While specific examples for this compound in the final step of major antiviral drugs are less commonly published, its role as a versatile intermediate for pharmaceutical synthesis is well-established. google.com The synthesis of complex antiviral agents often involves multiple steps where protecting groups and specific functionalizations are required, roles that this compound can effectively fulfill. multichemindia.comgoogle.com
Application in Pain Management Medication Synthesis
This compound has specific applications in the synthesis of analgesics. Research has demonstrated its use in modifying complex opioid structures. In a recent study, this compound was used to create a novel carbamate derivative of a morphine-related compound, highlighting its utility in developing new potential pain management therapies. nih.gov
Table 2: Example of this compound in Pain Medication Synthesis
| Parent Compound | Reagents | Product | Research Focus |
|---|
Additionally, the high reactivity of this compound is evident from studies on normeperidine, an analgesic drug. It was found that an this compound derivative of normeperidine could form as an artifact during analysis when chloroform (B151607) (which may contain ethanol (B145695) and phosgene (B1210022) impurities) is used as a solvent. nih.govresearchgate.net
This compound in Agrochemical Development
This compound is a foundational chemical in the agrochemical industry, serving as a key building block for a variety of products designed to protect crops and enhance agricultural productivity. hashnode.devbasf.com Its use is so integral that the EPA lists "Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing" as a major industrial sector for the compound. nih.gov
Production of Pesticides, Herbicides, and Fungicides via this compound
This compound plays a critical role in the synthesis of a wide range of agrochemicals. multichemindia.com It is used to produce carbamates, which are the basis for many insecticides. nih.gov The market for agrochemicals sees a consistent demand for products derived from this compound, including herbicides, insecticides, and fungicides. databridgemarketresearch.com
Table 3: Agrochemicals Synthesized Using this compound
| Agrochemical Type | Role of this compound | Specific Examples/Intermediates |
|---|---|---|
| Herbicides | A crucial reagent in the synthesis of active ingredients for weed control. multichemindia.com | The chlorinated derivatives, 1-chlorothis compound and 2-chlorothis compound, are used as intermediates in herbicide production. google.com |
| Fungicides | Utilized in the manufacturing process of compounds that protect crops from fungal diseases. multichemindia.com | It is a precursor in the synthesis of various fungicidal agents. databridgemarketresearch.com |
| Insecticides | Used to create the chemical structures necessary for effective insect control. nih.gov | Serves as a starting material for carbamate insecticides. nih.gov |
Optimization of Agrochemical Formulations with this compound
While this compound is a highly reactive reagent and not a direct component of final agrochemical formulations, its role in synthesis is crucial for optimizing the performance of these products. multichemindia.comnj.gov The chemical structure of the active ingredient, which is often synthesized using this compound, dictates its physical and chemical properties, such as solubility, stability, and target-binding affinity. These properties are paramount for creating effective and stable formulations, whether they be emulsifiable concentrates (EC), suspension concentrates (SC), or microemulsions. researchgate.net
The process of derivatization, where this compound is a key reagent, allows for the precise modification of a molecule's properties. sigmaaldrich.comnih.gov By creating a specific ester or carbamate derivative of a potential pesticide, chemists can fine-tune the active ingredient to be more suitable for advanced delivery systems, such as nanoencapsulation or controlled-release technologies. researchgate.net Therefore, this compound is an enabling tool in the development of active ingredients that are designed from the molecular level to be compatible with modern, efficient, and environmentally conscious agrochemical formulations.
This compound as a Protecting Group Reagent
This compound is a key reagent in organic synthesis for the introduction of the ethyl carbamate protecting group. wikipedia.org This group, often abbreviated as Eoc or Cbz (though Cbz more commonly refers to carboxybenzyl), is valuable for temporarily masking the nucleophilic character of primary and secondary amines, preventing them from undergoing unwanted reactions. organic-chemistry.org The protection process involves the reaction of an amine with this compound, typically in the presence of a base, to form a stable ethyl carbamate derivative. This transformation is crucial in multi-step syntheses where other functional groups in the molecule need to be modified selectively. organic-chemistry.orgchemistrytalk.org
Introduction of Ethyl Carbamate Protecting Groups
The introduction of an ethyl carbamate protecting group is a straightforward and efficient method to decrease the reactivity of an amino group. The reaction involves the treatment of a primary or secondary amine with this compound. orgsyn.org A base, such as sodium hydroxide (B78521) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. orgsyn.orggoogle.com
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the expulsion of the chloride ion, resulting in the formation of the corresponding N-ethoxycarbonyl derivative, or ethyl carbamate. youtube.com This process effectively converts the nucleophilic amine into a much less reactive carbamate, which is stable to a variety of reaction conditions. organic-chemistry.org For example, the reaction of aqueous methylamine (B109427) with this compound in the presence of sodium hydroxide yields ethyl N-methylcarbamate in high yields (88-90%). orgsyn.org
The general reaction is as follows: R-NH₂ + ClCO₂C₂H₅ + Base → R-NHCO₂C₂H₅ + Base·HCl
This protective strategy is foundational in organic synthesis, allowing chemists to perform reactions on other parts of a molecule without interference from the amino group. wikipedia.org
Protection of Amino Acids and Peptides with this compound
In the realm of peptide and amino acid chemistry, this compound serves a dual purpose. Its primary role is the protection of the α-amino group of amino acids. By reacting an amino acid with this compound under basic conditions (a procedure known as the Schotten-Baumann reaction), the corresponding N-(ethyloxycarbonyl) amino acid derivative is formed. tandfonline.comnih.gov This protection prevents the amino group from participating in subsequent reactions, such as peptide bond formation, where it could lead to undesired side products. tandfonline.com
A simple, one-pot method allows for the simultaneous N- and O-protection of amino acids. Treating an amino acid with this compound and potassium carbonate in methanol (B129727) results in the formation of N-(ethyloxycarbonyl) amino acid methyl esters in good yields. tandfonline.com This method is general for various amino acids. tandfonline.com
| Amino Acid | Product | Yield (%) |
| L-Phenylalanine | N-(Ethyloxycarbonyl)-L-phenylalanine methyl ester | 91 |
| L-Proline | N-(Ethyloxycarbonyl)-L-proline methyl ester | 91 |
| L-Valine | N-(Ethyloxycarbonyl)-L-valine methyl ester | 89 |
| L-Leucine | N-(Ethyloxycarbonyl)-L-leucine methyl ester | 90 |
Table 1: Simultaneous N- and O-protection of various amino acids using this compound in methanol with potassium carbonate. Data sourced from Kanth, J. V. B., & Periasamy, M. (1995). tandfonline.com
Furthermore, this compound is instrumental in the formation of mixed anhydrides for peptide coupling. thieme-connect.com An N-protected amino acid can react with this compound in the presence of a tertiary amine to form a mixed carboxylic-carbonic anhydride (B1165640). This anhydride is highly activated and reacts readily with the amino group of another amino acid or peptide to form a new peptide bond. google.comthieme-connect.com This method is a classic technique for peptide synthesis. thieme-connect.com
Protecting Group Strategies in Complex Molecule Synthesis
In the synthesis of complex molecules, which often possess multiple functional groups, a carefully planned protecting group strategy is essential. jocpr.comnumberanalytics.com The ethyl carbamate group, installed via this compound, plays a significant role within these strategies, particularly due to its specific stability and deprotection conditions. nih.gov
A key concept in complex synthesis is the use of "orthogonal" protecting groups. organic-chemistry.orguchicago.edu An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling sequential modifications at different sites within the molecule. organic-chemistry.org For instance, the ethyl carbamate group can be used alongside other common amine protecting groups like tert-butyloxycarbonyl (Boc), which is removed by acid, or 9-fluorenylmethyloxycarbonyl (Fmoc), which is removed by base. wikipedia.orgmasterorganicchemistry.com The ethyl carbamate group's stability under these conditions allows for selective deprotection of Boc or Fmoc groups while the ethyl carbamate remains intact.
In a reported synthesis of 1-benzyltetrahydroisoquinoline alkaloids, the ethoxycarbonyl group was used as both a protecting group for phenolic hydroxyls and an activating group for the Pictet-Spengler cyclization. nih.govnih.gov This dual-use strategy significantly shortens the synthetic route by allowing for simultaneous deprotection of the phenols and transformation of the carbamate during the final steps. nih.govnih.gov Such strategies, where a single reagent like this compound provides a protecting group that serves multiple functions or fits into an orthogonal scheme, are highly valuable for improving the efficiency of synthesizing complex pharmaceutical compounds and natural products. jocpr.com
This compound in the Synthesis of Heterocyclic Compounds
Beyond its use in protection chemistry, this compound is a versatile reagent for constructing various heterocyclic ring systems. Its ability to act as an electrophilic activating agent enables cyclization reactions that would otherwise be difficult to achieve. It is particularly useful in the synthesis of medicinally important scaffolds like pyrazolones and in the formation of reactive intermediates such as alkylidene dihydropyridines. nih.gov
Synthesis of Pyrazolones from Ketones and this compound
Pyrazolones are a class of heterocyclic compounds traditionally synthesized from the condensation of β-keto esters with hydrazines. nih.govnih.gov A rapid and general method for preparing the necessary β-keto ester precursors involves the use of this compound. nih.govresearchgate.net
In this process, a ketone is first treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate an enolate. This enolate is then acylated with this compound to yield a β-keto ester. The subsequent reaction of this β-keto ester with a hydrazine (B178648) derivative, like phenylhydrazine, leads to cyclization and formation of the pyrazolone (B3327878) ring. nih.govnih.gov This method is advantageous because it is fast and applicable to a wide range of ketones, including cyclic ketones and those bearing other functional groups. nih.govresearchgate.net
| Ketone | Base | Product (β-Keto Ester) | Yield (%) |
| Acetophenone | NaH | Ethyl benzoylacetate | 85 |
| Cyclohexanone | NaH | Ethyl 2-oxocyclohexanecarboxylate | 80 |
| Propiophenone | LDA | Ethyl 2-benzoylpropanoate | 82 |
| 2-Acetylnaphthalene | NaH | Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | 84 |
Table 2: Synthesis of β-keto esters from various ketones using this compound. Data sourced from Kumar, A., et al. (2013). nih.govnih.gov
The resulting pyrazolones are valuable intermediates for the synthesis of pharmaceutically active compounds. nih.gov
Formation of Alkylidene Dihydropyridines with this compound
Alkylidene dihydropyridines (ADHPs) are electron-rich, nucleophilic intermediates that have found application in the synthesis of complex alkaloids. rsc.orgnih.gov These reactive species can be readily prepared from the dearomatization of 4-alkylpyridines using this compound and a mild base. rsc.org
The reaction proceeds via the attack of the pyridine (B92270) nitrogen onto the this compound, forming an N-acylpyridinium salt. A mild base then deprotonates the 4-alkyl substituent, leading to the formation of the 1,4-dihydropyridine (B1200194) system with an exocyclic double bond. The stability and reactivity of the resulting ADHP can be tuned by the choice of the chloroformate reagent. rsc.org ADHPs prepared with this compound are known to be reactive and can undergo decomposition under an oxygen atmosphere to form the corresponding 4-acylpyridine. rsc.org These intermediates are valuable in stereoselective synthesis, as their subsequent hydrogenation can install specific stereochemistry in piperidine (B6355638) ring systems. nih.gov
Other Synthetic Transformations Mediated by this compound
This compound (ECF) is a highly versatile reagent in organic synthesis, valued for its ability to act as an efficient acylating agent and a precursor to reactive intermediates. Its utility extends beyond the common applications of forming carbamates to a variety of other significant synthetic transformations. This article details several advanced applications of this compound, focusing on its role in the conversion of carboxylic acids to nitriles, the formation of anhydrides and β-keto esters, the synthesis of secondary amines, esterification reactions, and its use in industrial manufacturing.
Conversion of Carboxylic Acids to Nitriles
The transformation of carboxylic acids into nitriles is a fundamental process in organic chemistry. This compound facilitates this conversion, typically through a one-pot procedure that involves the in-situ formation and subsequent dehydration of a primary amide intermediate. sigmaaldrich.com The reaction is often carried out using a combination of this compound, a base such as triethylamine, and an ammonia (B1221849) source like ammonium chloride. oup.comoup.com
The mechanism proceeds in two main stages. First, the carboxylic acid is activated by this compound in the presence of a base to form a mixed carbonic-carboxylic anhydride. This reactive intermediate is then subjected to nucleophilic attack by ammonia, yielding a primary amide. In the second stage, the primary amide undergoes dehydration to afford the corresponding nitrile. sigmaaldrich.comlibretexts.orgchemistrysteps.com Certain protocols may use additional dehydrating agents to complete the final step. The reaction is notable for its mild conditions and good yields for a variety of aliphatic and aromatic carboxylic acids. oup.com
| Carboxylic Acid | Ammonia Source | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Phenylpropanoic acid | NH₄Cl | ClCO₂Et, Et₃N | 99% | oup.com |
| Cinnamic acid | NH₄Cl | ClCO₂Et, Et₃N | 77% | oup.com |
| 4-Chlorocinnamic acid | NH₄Cl | ClCO₂Et, Et₃N | 70% | oup.com |
| Cbz-Phenylalanine | NH₄Cl | ClCO₂Et, Et₃N | 94% | oup.com |
Formation of Carboxylic Anhydrides
This compound is a key reagent for the synthesis of mixed carbonic-carboxylic anhydrides. rx-sol.comwikipedia.orggoogle.com This reaction is typically performed by treating a carboxylic acid with this compound in the presence of a tertiary amine base, such as triethylamine or N-methylmorpholine (NMM), at reduced temperatures. google.comcdnsciencepub.com The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to displace the chloride ion and form the mixed anhydride.
These mixed anhydrides are often not isolated but are used as activated intermediates for further reactions, such as the synthesis of esters and amides, due to their enhanced reactivity compared to the parent carboxylic acid. google.comcdnsciencepub.com The choice of base and solvent is critical, as it can significantly affect the rate of anhydride formation and minimize side reactions. cdnsciencepub.com
| Carboxylic Acid | Base | Solvent | Intermediate Formed | Reference |
|---|---|---|---|---|
| N-Boc-Valine | N-methylmorpholine (NMM) | Dichloromethane | Boc-Val-O-COOEt | cdnsciencepub.com |
| Generic Carboxylic Acid (R-COOH) | Triethylamine | Tetrahydrofuran | Carboxylic-carbonic anhydride | google.com |
| N-alkoxycarbonylamino acids | N-methylpiperidine (NMP) | Dichloromethane | Mixed anhydride | cdnsciencepub.com |
| Hexanoic acid | Pyridine | Aqueous | Mixed carboxylic–carbonic anhydride | acs.org |
Synthesis of Secondary Amines from Tertiary Amines
This compound provides a modern and efficient alternative to the classical von Braun reaction, which traditionally used the highly toxic cyanogen (B1215507) bromide for the N-dealkylation of tertiary amines. wikipedia.orgnih.gov The reaction with this compound proceeds by converting a tertiary amine into a secondary amine via the formation and subsequent hydrolysis of an ethyl carbamate intermediate. nih.govepa.gov
The mechanism involves the nucleophilic attack of the tertiary amine on this compound, leading to a quaternary ammonium salt. The chloride ion then attacks one of the N-substituents in an SN2 reaction, cleaving it from the nitrogen and forming the stable ethyl carbamate. nih.gov The choice of which alkyl group is cleaved is predictable, with a general reactivity order of benzyl (B1604629) > allyl > methyl > other alkyl groups. nii.ac.jpresearchgate.net The resulting carbamate is then hydrolyzed, typically under acidic or basic conditions, to yield the desired secondary amine. nih.gov
| Tertiary Amine | Cleaved Group | Solvent | Resulting Secondary Amine | Reference |
|---|---|---|---|---|
| N,N-dimethylbenzylamine | Benzyl | Benzene | Dimethylamine | nii.ac.jp |
| N-ethylpiperidine | Ethyl | Ethylene (B1197577) chloride | Piperidine | nih.gov |
| N,N-diethylallylamine | Allyl | Benzene | Diethylamine | nii.ac.jp |
| N,N-dimethyl-1-naphthylamine | Methyl | Not Specified | N-methyl-1-naphthylamine | wikipedia.org |
Formation of β-Keto Esters
A rapid and general method for the synthesis of β-keto esters involves the reaction of ketones with this compound in the presence of a strong base. nih.govnih.govresearchgate.net This method serves as an alternative to traditional Claisen condensation reactions, which can suffer from limitations in substrate scope and inconsistent yields. nih.govnih.gov
The reaction is initiated by the deprotonation of the α-carbon of a ketone by a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of this compound to yield the β-keto ester. researchgate.netresearchgate.net The method is valued for its simplicity, speed, and applicability to a wide range of ketones, including those with sensitive functional groups. nih.govresearchgate.net
| Starting Ketone | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Acetophenone | LiHMDS | Toluene | Ethyl benzoylacetate | researchgate.net |
| Cyclohexanone | LiHMDS | Toluene | Ethyl 2-oxocyclohexanecarboxylate | researchgate.net |
| Propiophenone | LiHMDS | Toluene | Ethyl 2-methyl-3-oxo-3-phenylpropanoate | researchgate.net |
| 2-Pentanone | LiHMDS | Toluene | Ethyl 2-methyl-3-oxopentanoate | researchgate.net |
Esterification of Alcohols and Carboxylic Acids
This compound is an effective reagent for the esterification of carboxylic acids with alcohols, particularly under mild conditions. acs.orgchemguide.co.uk The process typically requires the activation of the carboxylic acid first. In the presence of a catalyst like pyridine or another tertiary amine, the carboxylic acid reacts with this compound to form a mixed carboxylic-carbonic anhydride intermediate. acs.orgresearchgate.net
This activated intermediate is highly susceptible to nucleophilic attack. The subsequent addition of an alcohol to the reaction mixture leads to its attack on the carboxylic carbonyl center of the mixed anhydride. This results in the formation of the desired ester, along with the release of ethanol and carbon dioxide as byproducts. This method is particularly useful for derivatizing carboxylic acids for analytical techniques like gas chromatography-mass spectrometry (GC-MS), as the reaction is often rapid and quantitative. acs.orgresearchgate.netmdpi.com
| Carboxylic Acid | Alcohol | Catalyst/Base | Key Intermediate | Reference |
|---|---|---|---|---|
| Generic (RCOOH) | Generic (R'OH) | Pyridine | Mixed carboxylic-carbonic anhydride | researchgate.net |
| Aliphatic Carboxylic Acids | Ethanol | Triethylamine / DMAP | Mixed carboxylic-carbonic anhydride | researchgate.net |
| Ethanoic Acid | Ethanol | Conc. H₂SO₄ (catalyst) | (Direct Fischer Esterification) | chemguide.co.ukyoutube.com |
| Amino Acids | Various Alcohols | Pyridine | Mixed carboxylic-carbonic anhydride | researchgate.net |
Applications in Polymer and Coating Manufacturing
In the industrial sector, this compound serves as a crucial chemical intermediate in the production of polymers and high-performance coatings. multichemindia.com Its primary role is in the synthesis of specialty resins and other polymer precursors that enhance the final properties of materials. multichemindia.comnih.gov
Formulations derived from this compound-based intermediates are used to produce coatings with improved durability and high resistance to environmental stressors such as heat, moisture, and chemicals. multichemindia.com These characteristics are particularly valuable in demanding applications, including the automotive and electronics industries, where protective coatings must withstand harsh conditions while maintaining their integrity and performance. This compound can also be used to modify existing polymers to tailor their properties for specific construction or bonding applications. multichemindia.com
| Industrial Application | Role of this compound | Enhanced Property | Reference |
|---|---|---|---|
| Automotive & Electronics | Intermediate for high-performance coatings | Heat, moisture, and chemical resistance | multichemindia.com |
| Polymer Synthesis | Intermediate for specialty resins | Material durability | multichemindia.com |
| Construction Materials | Used to modify polymers | Enhanced material properties, adhesion | multichemindia.com |
| Ore Flotation | Reagent to produce flotation agents | (Process application) | nih.gov |
Analytical Methodologies Utilizing Ethyl Chloroformate
Ethyl Chloroformate as a Derivatization Reagent in Chromatography
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization
In the realm of analytical chemistry, the coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful technique for separating and identifying compounds in complex mixtures. This compound is particularly well-suited as a derivatization agent for GC-MS applications. core.ac.ukcore.ac.uk The derivatization converts non-volatile or thermally unstable metabolites into more volatile and stable derivatives suitable for GC analysis. nih.govscispace.com
The reaction with ECF proceeds efficiently in an aqueous environment, often catalyzed by pyridine (B92270), which facilitates the ethoxycarbonylation of phenolic hydroxyl groups and the esterification of carboxylic acid moieties. uniroma1.itmdpi.comresearchgate.net This in-situ derivatization during the extraction process significantly reduces sample processing times compared to traditional methods that require anhydrous conditions. mdpi.comnih.gov The resulting derivatives generally exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling reliable identification and quantification. mdpi.com The robustness and broad applicability of ECF derivatization have led to its use in diverse fields, including metabolomics, food analysis, and environmental monitoring. core.ac.ukresearchgate.netnih.gov
This compound derivatization followed by GC-MS analysis is a robust and convenient method for the comprehensive profiling of metabolites in biological samples such as serum and urine. core.ac.uknih.gov This technique has been successfully optimized to capture and analyze a wide range of endogenous metabolites, including amino acids, organic acids, amines, and fatty acids. core.ac.ukscispace.com A significant advantage of ECF is that the derivatization can be performed in an aqueous phase, which simplifies sample preparation and improves reproducibility for large-scale studies. core.ac.uknih.gov
The method has proven valuable in clinical research, for instance, in studying the metabolic profiles of patients with uremia. core.ac.uknih.gov In such studies, serum samples from uremic patients and healthy controls were derivatized with ECF and analyzed by GC-MS. The results revealed significant alterations in the levels of several metabolites. Specifically, decreased levels of the amino acids valine, leucine, and isoleucine, and increased levels of myristic acid and linoleic acid were observed in the patient group. core.ac.uknih.gov The method demonstrates good linearity, with correlation coefficients typically above 0.99, and satisfactory repeatability and stability, with relative standard deviations (RSDs) generally below 10%. core.ac.uknih.govresearchgate.net Mean recoveries for most metabolites range from 70% to 120%. core.ac.uknih.gov
Table 1: Performance of ECF-GC-MS Method for Metabolite Analysis in Serum
| Metabolite | Status in Uremia | Limit of Detection (LOD) (pg on-column) | Mean Recovery (%) |
| Valine | Decreased | 125 - 300 | 70 - 120 |
| Leucine | Decreased | 125 - 300 | 70 - 120 |
| Isoleucine | Decreased | 125 - 300 | 70 - 120 |
| Myristic acid | Increased | 125 - 300 | 70 - 120 |
| Linoleic acid | Increased | 125 - 300 | 70 - 120 |
| This table summarizes findings from studies on human serum, showing the utility of the method in differentiating metabolic profiles. The LOD and recovery ranges are representative for a broad set of metabolites analyzed using this technique. core.ac.uknih.govresearchgate.net |
The ECF-GC-MS methodology is highly effective for the rapid and simultaneous determination of free aromatic carboxylic acids and phenols in complex matrices like commercial fruit juices. uniroma1.itmdpi.com These phenolic compounds are of significant interest due to their bioactive properties. uniroma1.it Derivatization with ECF is essential for these analytes as it reduces their polarity and increases volatility, making them amenable to GC-MS analysis. uniroma1.itnih.gov
The derivatization process is notably efficient; it occurs quickly at room temperature and takes place directly in the aqueous sample during an extraction step, using pyridine as a catalyst. uniroma1.itmdpi.com This approach was used to characterize 19 different aromatic carboxylic acids and phenols in various fruit juices, including those from berries, grapes, apples, and pomegranates. uniroma1.it The validated method exhibits excellent linearity across a wide concentration range (e.g., 25–3000 ng/mL) and achieves low limits of detection (LOD) and quantification (LOQ). uniroma1.itmdpi.com For instance, studies have shown that juices containing cranberry can have a total concentration of these free phenolic compounds up to 15 times higher than other juices. uniroma1.it
Table 2: Method Validation Data for Phenolic Compounds in Juices via ECF-GC-MS
| Compound Class | Example Compound | Limit of Detection (LOD) Range | Limit of Quantification (LOQ) Range | Sample Matrix |
| Phenolic Acids | p-Coumaric acid | 12.5–50 ng/mL | 25–100 ng/mL | Fruit Juice |
| Benzoic Acids | Gallic acid | 12.5–50 ng/mL | 25–100 ng/mL | Fruit Juice |
| Phenols | Catechol | 12.5–50 ng/mL | 25–100 ng/mL | Fruit Juice |
| This table presents typical validation parameters for the analysis of various phenolic compounds in commercial fruit juices using the ECF derivatization method. uniroma1.itmdpi.com |
A rapid and highly sensitive GC-MS method based on this compound derivatization has been developed for the quantitative analysis of resveratrol (B1683913) isomers (cis- and trans-resveratrol) in red wine. mdpi.comresearchgate.netnih.gov Resveratrol is a natural stilbenoid found in high concentrations in red wine and is studied for its potential health benefits. mdpi.comnih.gov The direct analysis of its isomers can be challenging, but ECF derivatization overcomes these difficulties. mdpi.com
The derivatization reaction is performed directly in the aqueous phase (the wine sample) during the extraction process, which significantly reduces the sample preparation time. mdpi.comnih.gov The method involves making the sample alkaline, adding ECF and an extraction solvent like hexane (B92381), with pyridine acting as a catalyst. mdpi.com The ethoxycarbonyl derivatives of the resveratrol isomers are well-separated on a standard GC column, with retention times of approximately 17.6 minutes for cis-resveratrol (B22520) and 21.7 minutes for trans-resveratrol. mdpi.com This analytical method is characterized by low limits of quantification (LOQ), reported as 25 ng/mL for cis-resveratrol and 50 ng/mL for trans-resveratrol, along with excellent accuracy and precision. mdpi.comresearchgate.netnih.gov
Table 3: GC-MS Analysis of Resveratrol Isomers in Red Wine after ECF Derivatization
| Analyte | Retention Time (min) | Limit of Quantification (LOQ) |
| cis-Resveratrol | 17.6 | 25 ng/mL |
| trans-Resveratrol | 21.7 | 50 ng/mL |
| This table summarizes the key performance indicators for the GC-MS analysis of resveratrol isomers in red wine following derivatization with this compound. mdpi.com |
This compound-mediated derivatization coupled with GC-MS provides a comprehensive and rapid screening method for acidic biomarkers of occupational exposure in human urine. nih.gov This approach allows for the simultaneous analysis of numerous xenometabolites, which are carboxylic acids metabolized from common industrial chemicals such as benzene, toluene, styrene, and others. nih.gov
The method involves an immediate in-situ derivatization and liquid-liquid microextraction of a urine sample using a medium containing this compound, ethanol (B145695), chloroform (B151607), and pyridine. nih.gov This allows for the efficient conversion of the acidic biomarkers into their ethyl derivatives, which are then analyzed by GC-MS. The technique has been validated for the screening of sixteen different acidic biomarkers and has demonstrated good linearity (R² ≥ 0.982), accuracy (85% to 120%), and precision (RSD from 0.7% to 20%). nih.gov This comprehensive approach is valuable for assessing combined and cumulative occupational exposures and for profiling urinary metabolites in individuals exposed to industrial chemicals. nih.gov
Table 4: Acidic Biomarkers of Occupational Exposure Analyzed by ECF-GC-MS
| Biomarker | Parent Industrial Chemical |
| t,t-Muconic acid | Benzene |
| Hippuric acid | Toluene |
| Mandelic acid | Styrene, Ethylbenzene |
| Phenylglyoxylic acid | Styrene, Ethylbenzene |
| 2-Methylhippuric acid | o-Xylene |
| 3- & 4-Methylhippuric acid | m- & p-Xylene |
| 2-Thioxothiazolidine-4-carboxylic acid | Carbon disulfide |
| Furoic acid | Furfural |
| N-Methylformamide | N,N-Dimethylformamide |
| This table lists a selection of acidic biomarkers found in urine and their corresponding parent industrial chemicals, which can be monitored using the ECF-GC-MS method. nih.gov |
A simple, rapid, and cost-effective analytical method for the quantitative determination of bisphenol A (BPA) in water and milk samples has been developed using in-matrix this compound derivatization. nih.govresearchgate.net This method is combined with solid-phase microextraction (SPME) and GC-MS analysis. The derivatization of BPA with ECF occurs rapidly (within 20 seconds) at room temperature in the presence of pyridine. nih.govresearchgate.net
This procedure converts the polar BPA into a non-polar derivative, which can then be efficiently extracted by an SPME fiber. nih.gov Among different alkyl chloroformates tested (methyl, ethyl, and isobutyl), this compound was found to be optimal for the derivatization of BPA. nih.gov The method is highly sensitive, with low limits of detection (LOD) and quantification (LOQ). This ECF-based approach is considered a reliable and rapid alternative to more common silylation techniques for the routine analysis of BPA in environmental and food laboratories. nih.govresearchgate.net
Table 5: Detection and Quantification Limits for BPA using ECF-SPME-GC-MS
| Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Water | 0.01 µg/L | 0.052 µg/L |
| Milk | 0.1 µg/L | 0.38 µg/L |
| This table shows the performance of the this compound derivatization method for the analysis of Bisphenol A in different sample types. nih.govresearchgate.net |
Capillary Electrophoresis and Liquid Chromatography with this compound-Labeled Compounds
This compound and its derivatives are instrumental in the labeling of compounds for analysis by capillary electrophoresis (CE) and liquid chromatography (LC), significantly enhancing detection sensitivity. A notable example is the use of 2-(9-anthryl)this compound (AEOC), a derivative of this compound, as a precolumn reagent for the determination of amino acids. nih.gov This reagent was developed to achieve higher sensitivity in both LC and CE. nih.gov The substitution of the chromophore in the commonly used (9-fluorenyl)mthis compound (FMOC) reagent with anthracene (B1667546) results in a reagent with exceptionally high molar absorptivity (ε256 = 180,000 L mol-1 cm-1). nih.gov This high molar absorptivity allows for the detection of AEOC-tagged species at nanomolar concentrations using standard UV absorbance detection in 50-microns-i.d. fused silica (B1680970) capillaries. nih.gov
Furthermore, the weaker absorption bands of AEOC-labeled compounds align with the UV argon laser lines of 351 and 368 nm, enabling the use of laser-induced fluorescence (LIF) detection. nih.gov This detection mode pushes the limits of detection down to the picomolar range. nih.gov The application of AEOC highlights the versatility of chloroformate derivatives in enhancing analytical methodologies. A comparison of separation methods for AEOC-labeled amino acids, including micellar electrokinetic chromatography, free solution capillary electrophoresis, and packed capillary LC, has been explored to determine the most effective approach for different analytical needs. nih.gov
Capillary electrophoresis, in its various forms such as capillary zone electrophoresis (CZE) and capillary electrochromatography (CEC), is a powerful technique for separating both charged and uncharged substances. mdpi.com The coupling of CE with detectors like mass spectrometry (CE-MS) further enhances its analytical capabilities. mdpi.com The use of derivatizing agents like this compound is crucial for improving the separation and detection of analytes that may otherwise be difficult to analyze with these techniques. nih.gov
Optimization of Derivatization Conditions for Diverse Analytes
The efficacy of this compound (ECF) derivatization is highly dependent on the optimization of reaction conditions, which can vary significantly depending on the analyte and the sample matrix. mdpi.commdpi.com Key parameters that are frequently optimized include the type and amount of catalyst, the volume of ECF, the choice of extraction solvent, and the reaction time. mdpi.comnih.gov
For instance, in the analysis of resveratrol isomers in red wine, the derivatization methodology requires pyridine as a catalyst and an alkaline environment to facilitate the ethoxycarbonylation of the phenolic hydroxyl groups. mdpi.com The optimization process for this analysis involved evaluating different extraction solvents, with hexane being selected as the solvent of choice. mdpi.com The amount of ECF was also tested, and it was found that the derivatization efficiency was consistent across a range of tested volumes (10, 20, 30, 40, and 50 μL). mdpi.com This rapid derivatization at room temperature significantly reduces sample processing times and minimizes the risk of artifact formation. mdpi.com
In the context of metabolomic profiling using gas chromatography-mass spectrometry (GC-MS), a method utilizing ECF derivatization was optimized for the analysis of a wide array of metabolites in urine. nih.gov This method demonstrated acceptable linearity and satisfactory intra-batch precision and stability, with relative standard deviations (R.S.D.) of less than 10% and 15% within 48 hours, respectively. nih.gov The quantification limits for most metabolites were in the range of 150–300 pg on-column, and the recovery of representative compounds was between 70% and 120%. nih.gov
A Box-Behnken Design (BBD) has been employed to systematically optimize the derivatization conditions for the GC-MS quantification of gallic acid in wine. mdpi.com This statistical approach investigated the effects of the volumes of this compound, pyridine, and ethanol, leading to the identification of optimal conditions for maximum derivatization yield. mdpi.com The optimized method demonstrated a wide dynamic range, enabling accurate quantification from 5 up to over 600 µg/mL without the need for sample dilution. mdpi.com
The following table summarizes the optimized conditions for the derivatization of various analytes with this compound.
| Analyte | Sample Matrix | Key Optimized Parameters | Analytical Technique | Reference |
| Resveratrol Isomers | Red Wine | Solvent: Hexane; Catalyst: Pyridine | GC-MS | mdpi.com |
| Bisphenol-A (BPA) | Water and Milk | Reagent: ECF (optimal over methyl and isobutyl chloroformate); Reaction Time: 20 seconds | GC-MS with SPME | nih.gov |
| Gallic Acid | Wine | ECF volume: 137 µL; Pyridine volume: 51 µL; Ethanol volume: 161 µL (per 150 µL of wine) | GC-MS | mdpi.com |
| Various Metabolites | Urine | Two-step derivatization protocol | GC-MS | nih.gov |
| Various Metabolites | Serum | Two-step derivatization protocol; Ultrasonication at 20.0 °C and 40 kHz for 60 s | GC-MS | core.ac.uk |
Advances in Sample Preparation Techniques Using this compound Derivatization
A significant advantage of this compound (ECF) derivatization is its ability to proceed in an aqueous medium. core.ac.uk This property streamlines sample preparation by eliminating the need for a separate water removal step, which in turn facilitates batch preparation and enhances reproducibility. core.ac.uk This is a notable improvement over traditional derivatization methods, such as silylation, which typically require anhydrous conditions. core.ac.uk
Another innovative approach involves the coupling of in-matrix ECF derivatization with solid-phase microextraction (SPME). nih.gov This technique was successfully applied to the quantitative determination of bisphenol-A (BPA) in water and milk samples. nih.gov The samples containing BPA were derivatized with ECF in the presence of pyridine for just 20 seconds at room temperature. nih.gov The resulting non-polar derivative was then extracted using a polydimethylsiloxane (B3030410) SPME fiber and analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov This rapid and reliable method proved to be a cost-effective alternative to silylation for the routine analysis of BPA. nih.gov
The development of these integrated sample preparation techniques underscores the versatility of this compound in modern analytical chemistry. By combining derivatization with extraction, these methods offer reduced analysis times, lower consumption of reagents and solvents, and improved analytical performance.
The following table provides an overview of advanced sample preparation techniques that utilize this compound derivatization.
| Technique | Analyte(s) | Sample Matrix | Key Features | Reference |
| In-matrix ECF derivatization with SPME | Bisphenol-A (BPA) | Water, Milk | Rapid derivatization (20s at room temperature); Non-polar derivative extracted by SPME fiber | nih.gov |
| "One-pot" ECF derivatization and liquid-liquid extraction | Gallic Acid, other polyphenols | Wine | Simultaneous derivatization and extraction; Simplifies sample preparation and reduces analyte loss | mdpi.commdpi.com |
| Two-step aqueous phase derivatization | Various metabolites (organic acids, amines, amino acids, etc.) | Urine, Serum | No water exclusion required; Improved reproducibility for batch preparation | nih.govcore.ac.ukcore.ac.uk |
Environmental Fate and Degradation Pathways of Ethyl Chloroformate
Hydrolysis of Ethyl Chloroformate in Aqueous Environments
The primary degradation pathway for this compound in aquatic systems is hydrolysis. nih.gov This process involves the chemical breakdown of the compound due to its reaction with water.
When this compound comes into contact with water, it decomposes to form ethanol (B145695), carbon dioxide, and hydrogen chloride. noaa.gov This reaction is generally rapid, especially for lower chloroformates like the ethyl and methyl esters. nih.gov The rate of hydrolysis tends to decrease as the size of the alkyl group increases. nih.gov
The hydrolytic half-life is a key parameter used to describe the persistence of a substance in water. For this compound, the hydrolytic half-life has been measured to be approximately 31.5 to 33.0 minutes at 25°C. nih.govepa.gov This relatively short half-life indicates that this compound is not persistent in aquatic environments and will be rapidly transformed. nih.gov Due to this rapid hydrolysis, other environmental fate processes such as volatilization from water surfaces, bioconcentration in aquatic organisms, and adsorption to sediment are not considered significant. nih.gov
Table 1: Hydrolytic Half-Lives of Selected Chloroformates at 25°C
| Compound | Hydrolytic Half-Life (minutes) |
| Mthis compound | 20.5 |
| This compound | 33.0 |
| n-Propyl chloroformate | Not specified |
| Isopropyl chloroformate | Not specified |
| Phenyl chloroformate | 53.2 |
Source: Queen, 1967 as cited in nih.govepa.gov
While specific quantitative data on the influence of various environmental parameters on the hydrolysis rate of this compound are not extensively detailed in the provided search results, general chemical principles suggest that factors such as temperature and pH would play a significant role. Generally, the rate of hydrolysis reactions increases with temperature. The pH of the water can also affect the rate, with hydrolysis often being faster under either acidic or basic conditions compared to neutral pH, though the exact relationship for this compound is not specified.
Atmospheric Degradation of this compound
In the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its relatively high vapor pressure. nih.gov Its degradation in the atmosphere occurs through two primary pathways.
The main chemical removal process for many organic compounds in the atmosphere is their reaction with photochemically produced hydroxyl (OH) radicals. For this compound, the estimated atmospheric half-life for this reaction is approximately 11 days. nih.govepa.gov This indicates that while hydrolysis is the dominant fate in aquatic environments, reaction with hydroxyl radicals is a significant, albeit slower, degradation pathway in the atmosphere. nih.gov
Given its reactivity with water, this compound can also be removed from the atmosphere through hydrolysis. nih.gov This can occur through dissolution into clouds, fog, or raindrops, where it would then undergo rapid hydrolysis. noaa.govnih.gov Contact with moist air can also lead to the emission of fumes containing hydrogen chloride. noaa.gov
Biodegradation Pathways and Products of this compound
Information on the specific biodegradation pathways of this compound itself is limited. One study utilizing the Japanese MITI protocol suggested that this compound is biodegradable, with a theoretical biochemical oxygen demand (BOD) of 81-86% over a 4-week incubation period with activated sludge. nih.gov However, it is likely that this result reflects the biodegradation of its rapid hydrolysis product, ethanol, rather than the parent compound. nih.gov Another study indicated that this compound is readily biodegradable, showing 97% degradation in 28 days under aerobic conditions. sigmaaldrich.com The primary products of its initial abiotic hydrolysis are ethanol, carbon dioxide, and hydrogen chloride. noaa.gov
Transport and Distribution of this compound in Environmental Compartments
This compound is a colorless liquid characterized by high volatility and reactivity, particularly with water. These properties are the primary determinants of its transport and distribution in the environment. Upon release, its fate is governed by rapid partitioning into the atmosphere and swift hydrolysis in aqueous environments. Its use as a chemical intermediate and as a solvent in certain industries can lead to its release into the environment through evaporation or various waste streams.
Volatilization from Soil and Water
The tendency of this compound to volatilize is indicated by its physical and chemical properties, such as its vapor pressure and Henry's Law constant. The vapor pressure at 20°C is 5.5 kPa, suggesting that the substance can readily evaporate at room temperature, leading to a harmful concentration in the air quite quickly.
If released onto dry surfaces or soil, this compound is expected to evaporate into the atmosphere. In aquatic systems, volatilization is also a significant process. The Henry's Law constant for this compound is estimated to be 3.1 x 10⁻³ atm-m³/mol, which points to potential volatilization from water. However, its transport from water to the atmosphere is in direct competition with its rapid hydrolysis. With a hydrolysis half-life of just 31.5 minutes at 25°C, a significant portion of the compound will degrade in water before it can volatilize. Despite this, volatilization remains a key pathway for its distribution.
For soil environments, the presence of moisture significantly influences the rate of volatilization. Chemicals tend to volatilize much more rapidly from moist soils compared to dry ones because water molecules compete for adsorption sites on soil particles. This increases the amount of the chemical in the soil air, making it available for release into the atmosphere. Conversely, if the soil surface becomes dry, volatilization rates are dramatically reduced.
| Property | Value | Source |
| Vapor Pressure | 5.5 kPa at 20°C | |
| Henry's Law Constant (estimated) | 3.1 x 10⁻³ atm-m³/mol | |
| Boiling Point | 95°C (203°F; 368 K) | |
| Flash Point | 16°C (61°F) | |
| Physical State | Colorless liquid with a pungent odor |
Adsorption and Desorption Characteristics
The fate of organic compounds in soil and sediment is often influenced by adsorption-desorption processes, which control their mobility and availability for degradation or uptake by organisms. This behavior is typically quantified by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). These coefficients depend on the chemical's properties and the characteristics of the soil, such as organic matter and clay content.
For this compound, specific experimental data on its adsorption and desorption characteristics (Kd and Koc values) are not prominently available in the scientific literature. This is largely because its environmental fate is overwhelmingly dominated by its rapid hydrolysis in the presence of water. The compound reacts quickly with water in soil pore spaces and aquatic environments, breaking down into ethanol, carbon dioxide, and hydrogen chloride. This rapid degradation pathway curtails the extent to which adsorption and desorption processes can occur. Therefore, compared to hydrolysis and volatilization, sorption to soil or sediment particles is considered a less significant fate process for this compound.
Bioaccumulation Potential in Organisms
Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. For this compound, the potential for bioaccumulation is considered to be very low.
Research and standardized assessments have concluded that it does not concentrate in the food chain. The GESAMP (Group of Experts on the Scientific Aspects of Marine Environmental Protection) hazard profile for this compound assigns a bioaccumulation rating of zero. Furthermore, its food chain concentration potential has been rated as "None". Data from the Chemical Substances Control Law (CSCL) in Japan also supports a low potential for bioaccumulation. The rapid hydrolysis of this compound in aqueous environments and biological tissues prevents its persistence and accumulation.
| Assessment Parameter | Finding | Source |
| GESAMP Hazard Profile: Bioaccumulation | 0 | |
| Food Chain Concentration Potential | None | |
| Bioaccumulation Data (CSCL Japan) | Low |
Mechanistic Toxicology and Safety Research of Ethyl Chloroformate
Molecular Mechanisms of Corrosivity and Irritation
Ethyl chloroformate's corrosive and irritant effects are a primary concern. These effects are mediated through both its hydrolysis products and its direct action on biological tissues. nih.gov
Upon contact with water or moist air, this compound undergoes hydrolysis, decomposing into ethanol (B145695), hydrochloric acid (HCl), and carbon dioxide (CO2). noaa.govnih.gov This reaction is exothermic and can occur slowly. noaa.gov The resulting hydrochloric acid is a significant contributor to the corrosive effects observed upon exposure. noaa.gov
The toxicity of this compound is therefore a composite of the parent compound and its hydrolysis products. nih.gov It is this mixture that is responsible for the severe irritation and burns to the skin, eyes, and respiratory tract. nih.govnj.gov
Table 1: Hydrolysis of this compound
| Reactant | Products |
|---|
This table illustrates the chemical reaction that occurs when this compound comes into contact with water.
This compound is a direct-acting contact irritant. nih.gov This means it causes immediate damage to tissues upon contact, without the need for metabolic activation. The chemical itself, along with its hydrolysis product, hydrochloric acid, can cause severe burns to the skin and eyes. noaa.govnj.gov This direct action is a result of the chemical's reactivity, which leads to the denaturation of proteins and destruction of cellular structures.
Contact with the liquid can cause severe skin burns and eye damage. nj.govamazonaws.com The vapor is also highly irritating and can cause lachrymation (tearing). noaa.govnih.gov The mechanism of this irritation involves the removal of essential fats and oils from the skin, which increases water loss and makes the skin more susceptible to damage from other substances. medscape.com
Systemic Effects and Absorption Mechanisms
This compound can be absorbed into the body through inhalation and ingestion. nj.govinchem.org While dermal absorption is also a route of exposure, the primary concerns for systemic toxicity are associated with inhalation. nj.gov
Upon absorption, this compound can cause a range of systemic effects, including headache, nausea, and vomiting. nj.gov In cases of repeated high exposure, there is potential for effects on the liver and kidneys. nj.gov However, detailed studies on the specific mechanisms of systemic toxicity and the metabolic fate of this compound are not extensively documented in the publicly available literature. The toxicity is largely attributed to its corrosive properties and the effects of its hydrolysis products. nih.gov
Respiratory Tract and Lung Injury Mechanisms
Inhalation of this compound vapor poses a significant risk to the respiratory system. nj.gov The substance is corrosive to the respiratory tract, causing symptoms such as a burning sensation, coughing, labored breathing, and sore throat. inchem.org
A critical and potentially delayed effect of high exposure is the development of pulmonary edema, a medical emergency characterized by the buildup of fluid in the lungs, leading to severe shortness of breath. nj.gov This condition can manifest hours after the initial exposure and can be exacerbated by physical exertion. nih.gov The mechanism of lung injury involves direct chemical damage to the delicate tissues of the alveoli, leading to inflammation and increased vascular permeability. This allows fluid to leak from the capillaries into the air sacs, impairing gas exchange.
Safety Considerations and Handling Protocols in Academic Research Settings
Given the hazardous nature of this compound, strict safety protocols are essential in academic research laboratories. noaa.govamazonaws.com
Key safety measures include:
Engineering Controls: Work with this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. inchem.org The use of a closed system for transfers is also recommended. inchem.org
Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and vapors. inchem.org
Hand Protection: Chemical-resistant gloves, such as those made of appropriate materials to prevent skin contact, must be worn. inchem.org
Body Protection: A lab coat or other protective clothing is required to prevent skin contamination. inchem.org In situations with a high risk of exposure, a gas-tight chemical protection suit may be necessary. inchem.org
Respiratory Protection: If ventilation is inadequate or there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used. inchem.org For emergencies, a self-contained breathing apparatus (SCBA) is essential. inchem.org
Handling and Storage:
this compound is a flammable liquid and should be kept away from heat, sparks, open flames, and other ignition sources. nj.govinchem.org
Containers should be kept tightly closed and stored in a cool, dry, well-ventilated area. amazonaws.com
It should be stored separately from incompatible materials such as strong oxidants, bases, and amines. inchem.org
All equipment used for handling must be properly grounded to prevent static discharge. noaa.gov
Spill and Emergency Procedures:
In case of a spill, the area should be evacuated. inchem.org
For small spills, absorb the liquid with dry sand or an inert absorbent and place it in a sealed container for disposal. inchem.org
Water should not be used on spills as it can exacerbate the situation by accelerating the production of corrosive hydrochloric acid. noaa.govinchem.org
In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. amazonaws.cominchem.org Do not use water directly on the fire. inchem.org
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Carbon dioxide |
| Ethanol |
| This compound |
| Hydrochloric acid |
Computational Chemistry and Theoretical Studies of Ethyl Chloroformate
Quantum Chemical Calculations on Ethyl Chloroformate Reactivity
Quantum chemical calculations have become instrumental in understanding the intricate details of chemical reactions involving this compound. These methods allow for the examination of electronic structure, energy, and geometry of reactants, transition states, and products.
Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org TST posits that reactions proceed through a high-energy intermediate state, known as the transition state or activated complex, which exists in a quasi-equilibrium with the reactants. wikipedia.orgresearchgate.net The rate of the reaction is then determined by the rate at which this complex decomposes into products. researchgate.net The transition state represents a saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. wikipedia.orgnih.gov
The thermal decomposition of this compound has been studied, revealing specific reaction pathways. One major pathway is the elimination of ethylene (B1197577), which is described as a homogeneous and molecular reaction. researchgate.net In the gas phase, the decomposition of chloroformate esters like this compound can proceed through different transition states. For instance, the formation of an alkyl chloride and carbon dioxide is proposed to occur via a four-membered cyclic transition state, where the C-Cl bond polarization is the rate-determining step. researchgate.net Another potential pathway involves a five-membered cyclic transition state, which can lead to the formation of olefins. researchgate.net
In the context of solvolysis, this compound reactions are understood to proceed through two main channels: a bimolecular carbonyl-addition pathway and a unimolecular ionization pathway. acs.org The dominant pathway is highly dependent on the solvent's properties, such as its nucleophilicity and ionizing power. acs.org Studies on the solvolysis of various chloroformates, including this compound, in different solvent systems have helped to elucidate the nature of the transition states involved in these competing pathways. nih.gov
Density Functional Theory (DFT) has emerged as a powerful computational method to study chemical reactivity, providing a good balance between accuracy and computational cost. acs.org DFT calculations have been employed to elucidate reaction mechanisms where this compound is used as a reagent. acs.org For example, in a study on the derivatization of 2-arylphenyl benzyl (B1604629) ethers, DFT calculations were used to understand the mechanism, stereoselectivity, and regioselectivity of the reaction where this compound was one of the electrophilic reagents. acs.org These calculations revealed that the reaction is kinetically controlled and proceeds through specific addition pathways. acs.org
While direct, extensive DFT studies focused solely on this compound are not widely published, the application of DFT to similar systems, like the synthesis of ethyl acetate (B1210297), demonstrates the utility of this approach. nih.gov In such studies, DFT is used to optimize the geometries of reactants, products, intermediates, and transition states. nih.gov Frequency analysis is performed to confirm that stationary points are either minima (no imaginary frequencies) or transition states (one imaginary frequency). nih.gov This allows for the mapping of the potential energy surface and the identification of the rate-determining step of the reaction. nih.gov
The following table illustrates the type of data that can be obtained from DFT calculations on a reaction system, using the acid-catalyzed synthesis of ethyl acetate as an example.
| Structure | Type | Relative Energy (kcal/mol) |
|---|---|---|
| Glacial Acetic Acid + Ethanol (B145695) | Reactant | 0.0 |
| Protonated Acetic Acid (im1) | Intermediate | -10.5 |
| Transition State (ts) | Transition State | 19.6 |
| Intermediate (im2) | Intermediate | -12.1 |
| Ethyl Acetate + Water | Product | -5.0 |
This table is illustrative and based on data for the synthesis of ethyl acetate to demonstrate the application of DFT calculations. nih.gov
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are conceptual tools derived from quantum chemical calculations that help in predicting chemical reactivity. researchgate.netyoutube.com The MEP map illustrates the charge distribution on a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acs.org
FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
In reactions involving this compound, the electrostatic potential can explain selectivity. For instance, the accumulation of negative charge on a particular face of an intermediate can dictate the direction of electrophilic attack. acs.org FMO analysis helps to understand the interactions between reactants. A reaction is favored when the HOMO of one molecule can effectively interact with the LUMO of another. wikipedia.org For this compound, which acts as an electrophile, its LUMO would be the key orbital interacting with the HOMO of a nucleophile. youtube.com
| Orbital | Role in Reactivity | Associated Property |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Electron Donor | Nucleophilicity / Basicity |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron Acceptor | Electrophilicity / Acidity |
This table provides a general summary of the roles of Frontier Molecular Orbitals in predicting chemical reactivity. youtube.com
Kinetic Modeling of this compound Reactions
Kinetic modeling involves the development of mathematical models to describe the rates of chemical reactions. For this compound, kinetic studies have focused on its decomposition and solvolysis reactions.
The thermal decomposition of this compound to produce ethylene follows a first-order rate law. The rate equation for this elimination reaction in the temperature range of 286-353°C has been determined as: k_e = 10^{12.64} \exp(-183600 / 8.314T) s^{-1} researchgate.net
This equation provides the rate constant (k_e) as a function of temperature (T), with an activation energy of 183.6 kJ/mol. researchgate.net
In solvolysis reactions, kinetic models are used to distinguish between competing reaction mechanisms. The Grunwald-Winstein equation is a common tool for this purpose, correlating the specific rate of solvolysis (k) with the solvent's ionizing power (Y) and its nucleophilicity (N). acs.org Studies on the solvolysis of this compound have shown that it reacts via two distinct channels: an associative (bimolecular) pathway, which is sensitive to solvent nucleophilicity, and a dissociative (unimolecular) pathway, which is more dependent on solvent ionizing power. acs.org The relative importance of these channels changes with the solvent composition. acs.org
Structure-Reactivity Relationships in Chloroformate Esters
The reactivity of chloroformate esters is significantly influenced by the nature of the alkyl or aryl group (R) attached to the oxygen atom. The stability of chloroformates generally follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl. nih.gov This trend is reflected in their reactivity in various reactions, including solvolysis and decomposition.
Studies comparing the solvolysis of different chloroformates provide clear evidence of structure-reactivity relationships. For example, the solvolysis of 2-adamantyl chloroformate shows different product distributions compared to primary alkyl chloroformates like this compound, indicating different mechanistic pathways or transition state stabilities. nih.gov Similarly, comparing the solvolysis rates and mechanisms of this compound with those of benzyl chloroformate or isopropyl chloroformate reveals the electronic and steric effects of the substituent group. acs.org For instance, the solvolysis of isopropyl chloroformate appears to be more dissociative in polar solvents compared to the more associative mechanism generally observed for this compound.
These relationships are crucial for understanding reaction mechanisms and for selecting the appropriate chloroformate for a specific synthetic purpose, such as its use as a protecting group or as a derivatization agent in analytical chemistry. nih.govsigmaaldrich.com
Future Directions and Emerging Research Avenues for Ethyl Chloroformate
Novel Synthetic Applications and Catalyst Development
The classical role of ethyl chloroformate is being expanded through the development of novel catalytic systems that unlock new modes of reactivity. A significant area of emerging research involves using this compound as a safe and manageable source of carbon monoxide (CO) for carbonylation reactions. This approach circumvents the need to handle highly toxic and gaseous CO.
A notable advancement is the development of a nickel-catalyzed three-component reductive carbonylation method for synthesizing dialkyl ketones from alkyl halides. frontiersin.org In this process, this compound serves as the carbonyl source, offering a complementary substrate scope to traditional carbonylation methods without using toxic CO gas or metal carbonyl reagents. frontiersin.org This research, conducted at the École polytechnique fédérale de Lausanne (EPFL), demonstrates the potential to access a wide variety of both symmetric and asymmetric dialkyl ketones, which are crucial structures in medicinal and synthetic chemistry. frontiersin.org The development of such catalytic processes represents a paradigm shift, reimagining this compound not just as a functional group transfer reagent but as a key building block in complex bond-forming sequences.
Integration into Flow Chemistry and Microreactor Technologies
The integration of this compound into continuous flow chemistry and microreactor systems is a significant step toward safer and more efficient chemical production. nih.gov Microreactors, with their high surface-to-volume ratio and rapid mixing capabilities, offer precise control over reaction parameters like temperature and residence time. nih.gov This level of control is particularly advantageous for reactions involving highly reactive and hazardous substances like this compound. nih.govwikipedia.org
The benefits of using microreactor technology include enhanced safety by minimizing the accumulation of unstable intermediates and providing superior heat exchange to control exothermic reactions. nih.gov From an economic standpoint, flow chemistry can lead to lower manufacturing costs, reduced waste, and the use of fewer raw materials. nih.gov Chemically, this technology can lead to improved yields and selectivities and enables the exploration of new chemical processes that are difficult or impossible to perform under standard batch conditions. nih.gov The ability to precisely control residence time in a microreactor is especially crucial for reactions involving unstable intermediates, which can help suppress or avoid unwanted side reactions like isomerization. nih.gov While broad in application, these principles are directly applicable to optimizing reactions with this compound, promising a future of safer, more sustainable, and highly efficient synthesis. tuwien.at
Sustainable Chemistry and Biodegradable Derivatives Research
The push for a circular economy and sustainable materials has spurred research into the creation of biodegradable polymers. rsc.org Polycarbonates, a class of polymers, are a key focus of this research, with significant efforts directed at synthesizing them from renewable feedstocks and carbon dioxide. frontiersin.orgnih.govresearchgate.net The goal is to produce bio-based polymers that can mitigate the environmental impact of traditional, non-biodegradable plastics derived from fossil fuels. nih.gov
Research has demonstrated the synthesis of biodegradable polycarbonates by copolymerizing CO2 with epoxides derived from bio-based sources like lignocellulose. frontiersin.orgnih.gov While many modern approaches focus on "green" catalysts and feedstocks like CO2, the fundamental chemistry of forming carbonate linkages is well-established. frontiersin.orgnih.govcornell.edu this compound, as a classic reagent for creating carbonate esters, represents a potential, though perhaps less sustainable, building block for producing such polymers. Future research could explore its use in specialized applications or as a benchmark against which greener technologies are measured. The development of catalysts capable of facilitating the polymerization of monomers derived from this compound could open alternative pathways to functional and potentially biodegradable materials.
Advanced Analytical Techniques for Trace Analysis and Metabolomics
This compound has found a critical role as a derivatization agent in advanced analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Derivatization is a technique used to modify an analyte to make it more suitable for analysis, and this compound is highly effective for a wide range of compounds.
This method has been successfully applied to the comprehensive analysis of metabolites in biological samples, such as human serum in the study of uremia. researchgate.net In these metabolomics studies, this compound reacts with various metabolites, making them volatile enough for GC-MS analysis. researchgate.net This allows for the detection and quantification of numerous compounds simultaneously, providing a detailed snapshot of a biological system's metabolic state. researchgate.net
Furthermore, a rapid and reliable analytical method using this compound derivatization followed by solid-phase microextraction (SPME) and GC-MS has been developed for the quantitative determination of trace contaminants like bisphenol-A (BPA) in water and milk. nih.gov In a comparative study of different alkyl chloroformates for derivatizing seleno amino acids, this compound was found to be effective, though mthis compound was noted for better reproducibility in some cases. nih.gov The derivatization reaction with this compound is often rapid, taking place at room temperature, which makes it suitable for high-throughput screening in environmental and food safety laboratories. nih.gov
Table 1: Performance Comparison of Alkyl Chloroformates in Derivatization An interactive table summarizing findings from comparative studies.
| Alkyl Chloroformate | Analyte(s) | Performance Notes | Reference |
|---|---|---|---|
| This compound | Bisphenol-A (BPA) | Found to be optimum for derivatization compared to methyl and isobutyl chloroformate. | nih.gov |
| This compound | Seleno Amino Acids | Effective, with overall determination efficiencies from aqueous extracts ranging from 30-75%. | |
| Mthis compound | Seleno Amino Acids | Preferred reagent in the study due to better derivatization yield and reproducibility. |
| Menthyl Chloroformate | Seleno Amino Acids | Showed determination efficiencies ranging from 15-70%. | |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches
The confluence of experimental and advanced computational methods is providing a deeper understanding of the reaction mechanisms involving this compound. Modern computational chemistry, particularly through quantum mechanical calculations and computational fluid dynamics (CFD), allows researchers to model reaction pathways, visualize transition states, and predict outcomes with increasing accuracy. acs.orgmdpi.com
These computational tools are essential for dissecting complex reaction networks where multiple products can form from a single set of reactants. acs.org For instance, detailed computational and experimental work on related systems has revealed thermally controlled chemodivergent mechanistic pathways, where slight changes in reaction conditions can steer the outcome toward one of three different products. acs.org By calculating the energy barriers and thermodynamics of each potential path, researchers can explain and predict how to control the reaction to favor a desired outcome. acs.org
CFD simulations are also being used to model reactive flows, providing insight into how mass and energy transfer affect chemical reactions within a reactor. tuwien.atmdpi.com While often applied to large-scale industrial processes, the principles are scalable to the micro-level of individual reactions. mdpi.com Applying these advanced computational and spectroscopic techniques to this compound reactions will move beyond classical mechanistic studies, enabling a more fundamental, bottom-up understanding of its reactivity. This knowledge is crucial for optimizing existing synthetic protocols and for the rational design of new, highly selective chemical transformations.
Q & A
Q. What are the critical physical and chemical properties of ethyl chloroformate (ECF) that influence its handling and reactivity in laboratory settings?
this compound (C₃H₅ClO₂) is a colorless to light yellow liquid with a pungent odor, a density of 1.14 g/cm³ at 20°C, and a boiling point of 95°C. Its solubility in organic solvents (e.g., acetone, chloroform, toluene) facilitates its use in reactions requiring non-polar media. Key reactivity includes hydrolysis to HCl, ethanol, and CO₂; reactions with amines to form carbamates; and esterification with alcohols to yield carbonates . These properties necessitate anhydrous conditions and inert atmospheres for stability during synthesis.
Q. What safety protocols are essential when handling this compound in academic research?
ECF is highly corrosive, flammable (flash point: 66°F), and toxic via inhalation or dermal absorption. Critical protocols include:
- Use of fume hoods, gloves, and eye protection to prevent exposure.
- Avoidance of confined spaces to prevent explosive vapor accumulation.
- Immediate neutralization of spills with inert absorbents (e.g., sand) and disposal as hazardous waste via EPA/DEP guidelines.
- Training per OSHA 1910.120(q) for spill management and emergency response .
Intermediate Questions
Q. How is this compound employed in derivatizing amino acids for chromatographic analysis?
ECF rapidly converts amino acids into N(O,S)-ethoxycarbonyl ethyl esters, enabling gas chromatography-mass spectrometry (GC-MS) analysis. A typical protocol involves:
- Mixing hydrolysate samples with ethanol and pyridine.
- Adding ECF (5 μL) to the mixture, followed by gentle agitation until CO₂ evolution ceases.
- Extracting derivatives with chloroform for GC-MS injection. This method reduces derivatization time to <20 minutes, compared to traditional 4–24-hour methods, and achieves detection limits suitable for trace analysis in biological and art conservation samples .
Q. What methodological considerations are critical when optimizing ECF-based derivatization for complex matrices?
Key factors include:
- pH Adjustment : Hydrolysates are adjusted to pH 8–9 with 25 mM HCl to maximize derivatization efficiency.
- Solvent Selection : Ethanol-pyridine mixtures enhance reaction kinetics by stabilizing intermediates.
- Interference Mitigation : Co-derivatization of fatty acids (e.g., palmitic acid) may occur in lipid-rich samples, necessitating column selectivity (e.g., HP-INNOWAX) to resolve amino acid derivatives .
Advanced Questions
Q. What reaction mechanisms govern this compound solvolysis, and how do substituents influence kinetic pathways?
Solvolysis of ECF proceeds via two pathways:
- Addition-Elimination : Dominant in low-ionizing solvents (e.g., aqueous ethanol), involving nucleophilic attack by water/alcohols followed by HCl elimination.
- Ionization : Favored in high-ionizing, low-nucleophilicity solvents (e.g., trifluoroethanol-water), forming acylium ions. Terminal chloro substituents (e.g., 2-chloroethyl) increase solvolysis rates by 10–100× due to enhanced electrophilicity, as quantified by Grunwald-Winstein equation analyses .
Q. How does this compound function as a CO surrogate in nickel-catalyzed multicomponent reactions?
In nickel-catalyzed reductive carbonylations, ECF acts as a safe CO source by undergoing oxidative addition with Ni(0) to release CO and ethyl chloride. This enables aryl-alkyl ketone synthesis via sequential coupling of aryl halides, alkyl halides, and ECF. DFT studies reveal that the reaction proceeds through three oxidative additions (aryl halide → ECF → alkyl halide), with rate-determining CO insertion into the Ni–C bond .
Q. How can researchers resolve contradictions in amino acid compositional data derived from ECF-based GC-MS analysis?
Discrepancies often arise from:
- Matrix Effects : Pigments or aging byproducts in art conservation samples may degrade amino acids or form adducts.
- Hydroxyproline Interference : Plant gums (e.g., gum arabic) contain hydroxyproline, complicating collagen identification. Mitigation strategies include cross-validation with HPLC, ion chromatography, and multivariate analysis of relative amino acid ratios .
Methodological Best Practices
- GC-MS Parameters : Use a CNW CD-ACIDWAX column (30 m × 0.25 mm, 0.25 µm) with He carrier gas (1.2 mL/min) and a temperature gradient (50°C → 80°C at 10°C/min) for optimal resolution .
- Reaction Optimization : For Ni-catalyzed reactions, maintain CO pressure equivalents via stoichiometric ECF dosing (1.2 eq) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
